3-Bromo-6-chlorobenzene-1,2-diamine

Descripción

BenchChem offers high-quality 3-Bromo-6-chlorobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-chlorobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

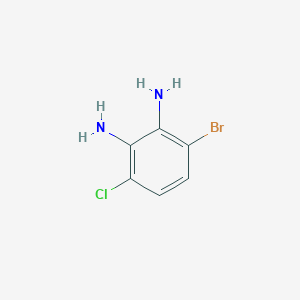

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-6-chlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDPCHKJRWRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Bromo-6-chlorobenzene-1,2-diamine chemical structure and molecular weight

[1]

Executive Summary

3-Bromo-6-chlorobenzene-1,2-diamine (CAS: 1823876-88-5) is a highly specialized halogenated aniline derivative used primarily as a regioselective scaffold in medicinal chemistry.[1][2] Distinguished by its 1,2,3,6-substitution pattern, this compound serves as a critical intermediate for synthesizing 4,7-disubstituted benzimidazoles and quinoxalines—motifs frequently observed in kinase inhibitors and intercalating agents. This guide details its structural properties, validated synthetic pathways, and handling protocols for research applications.[3]

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 3-Bromo-6-chlorobenzene-1,2-diamine[1]

-

Alternative Names: 3-Bromo-6-chloro-1,2-phenylenediamine; 1,2-Diamino-3-bromo-6-chlorobenzene.

-

CAS Number: 1823876-88-5[1]

-

Molecular Formula: C₆H₆BrClN₂[4]

-

SMILES: Nc1c(Cl)ccc(Br)c1N (Isomeric confirmation: Amines at 1,2; Halogens at 3,6)

Molecular Weight Calculation

The molecular weight is calculated based on standard atomic weights (IUPAC 2025):

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total MW | 221.48 g/mol |

Structural Visualization

The following diagram illustrates the connectivity and steric environment. Note the "ortho-ortho" protection of the amine groups by the bulky halogen atoms, which influences nucleophilicity and stability.

Part 2: Synthesis & Manufacturing

Retrosynthetic Strategy

Direct halogenation of 1,2-phenylenediamine typically yields the 4,5-disubstituted isomer due to the para-directing nature of the amines. To achieve the 3,6-substitution pattern (ortho to the amines), a protecting group strategy or a heterocyclic precursor is required.

The Benzo[c][1,2,5]thiadiazole (BTD) Route is the industry standard for high-fidelity synthesis of 3,6-disubstituted-1,2-diamines. The thiadiazole ring acts as a "masked" diamine that directs halogenation to the 4 and 7 positions (which become 3 and 6 upon ring opening).

Experimental Protocol: The BTD Reduction Pathway

Note: This protocol is adapted from standard methodologies for 4,7-dihalobenzothiadiazole reduction.

Step 1: Precursor Preparation

-

Starting Material: 4-Bromo-7-chlorobenzo[c][1,2,5]thiadiazole.

-

Reagents: Sodium Borohydride (NaBH₄), Ethanol (EtOH), Cobalt(II) Chloride (catalytic).

Step 2: Reductive Ring Opening

-

Dissolution: Dissolve 10 mmol of 4-bromo-7-chlorobenzo[c][1,2,5]thiadiazole in 50 mL of anhydrous Ethanol.

-

Catalyst Addition: Add 0.5 mmol CoCl₂·6H₂O (enhances NaBH₄ reduction efficiency).

-

Reduction: Cool to 0°C. Slowly add NaBH₄ (100 mmol) portion-wise to control hydrogen evolution.

-

Reflux: Once addition is complete, reflux the mixture for 2–4 hours. The solution typically shifts from yellow/orange (BTD) to colorless or pale brown (diamine).

-

Workup: Quench with water. Extract with Ethyl Acetate.[5] Wash with brine. Dry over Na₂SO₄.

-

Purification: Isolate via flash chromatography (Hexane/EtOAc) or recrystallization from DCM/Hexane.

Synthesis Workflow Diagram

Part 3: Reactivity & Applications[4]

Heterocyclic Condensation

The primary utility of this compound is as a precursor for 4-Bromo-7-chlorobenzimidazole derivatives.

-

Reaction: Condensation with formic acid, triethyl orthoformate, or aldehydes.

-

Mechanism: The 1,2-diamine undergoes nucleophilic attack on the carbonyl carbon, followed by cyclization and dehydration.

-

Significance: The resulting benzimidazole retains the 4,7-halogen pattern, creating a scaffold where the Bromine atom is electronically distinct from the Chlorine, allowing for sequential cross-coupling (e.g., Suzuki coupling at the Br site first, preserving the Cl site for later functionalization).

Drug Discovery Scaffolds

In kinase inhibitor development, the 4,7-substitution pattern on a benzimidazole core (derived from this diamine) is often used to:

-

Block Metabolism: Halogens at these positions prevent oxidative metabolism by Cytochrome P450 enzymes.

-

Induce Torsion: The bulky halogens can force the biaryl systems into non-planar conformations, improving selectivity for specific kinase pockets.

Part 4: Analytical Characterization

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | Two doublets (aromatic protons at C4/C5) showing ortho coupling (J ≈ 8-9 Hz). Broad singlets for NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | 6 aromatic signals. C-Br and C-Cl carbons will appear upfield (shifted by heavy atom effect) relative to unsubstituted carbons. |

| Mass Spectrometry | Distinct isotope pattern due to Br/Cl combination. M+ (220), M+2 (222), M+4 (224) in approx. 3:4:1 ratio. |

| IR Spectroscopy | Primary amine doublets (3400–3300 cm⁻¹). C-Cl stretch (~700 cm⁻¹). C-Br stretch (~600 cm⁻¹). |

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic by inhalation/ingestion.

-

Storage: Air Sensitive. Phenylenediamines oxidize rapidly to form dark-colored impurities (iminoquinones). Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory. Avoid contact with strong oxidizing agents.

References

-

Sigma-Aldrich. 3-Bromo-6-chlorobenzene-1,2-diamine Product Sheet (CAS 1823876-88-5). Available at:

-

PubChem. Compound Summary: 3-Bromo-6-chlorobenzene-1,2-diamine. National Library of Medicine. Available at:

-

Neto, B. A. D., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives.[6] International Journal of Molecular Sciences. (Validating the BTD reduction strategy). Available at:

-

Rakitin, O. A., et al. (2021). Synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine via Nucleophilic Substitution.[7][8] Molbank.[7] (Discussing 4,7-dihalo-BTD reactivity). Available at:

-

ChemicalBook. 3-Bromo-1,2-diaminobenzene Synthesis from 4-bromo-2,1,3-benzothiadiazole.[9] (General protocol reference). Available at:

Sources

- 1. 3-Bromo-6-chlorobenzene-1,2-diamine | 1823876-88-5 [sigmaaldrich.com]

- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]

Navigating the Chemical Landscape: A Comprehensive Technical Guide to 3-Bromo-6-chloro-o-phenylenediamine and Its Isomeric Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic chemistry and drug discovery, precise molecular identification is paramount. Ambiguous nomenclature can lead to costly errors, flawed experimental replication, and significant delays in development pipelines. This technical guide provides an in-depth exploration of 3-Bromo-6-chloro-o-phenylenediamine, a substituted aromatic diamine with significant potential as a building block in medicinal chemistry. Beyond a simple list of names, this document will elucidate the landscape of its isomeric synonyms, clarify potential points of confusion, and offer a practical framework for its identification, synthesis, and application. By grounding our discussion in authoritative sources and established chemical principles, we aim to equip researchers with the knowledge necessary to confidently and accurately utilize this important chemical entity.

Part 1: Decoding the Nomenclature: Synonyms and Identifiers

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), providing a standardized language for scientists. However, historical names, commercial trade names, and database-specific identifiers often coexist, creating a complex web of synonyms. For 3-Bromo-6-chloro-o-phenylenediamine, clarity is best achieved by deconstructing its name and examining its structural isomers.

The parent structure, o-phenylenediamine, also known as 1,2-diaminobenzene or benzene-1,2-diamine, forms the foundation of this compound's identity[1][2]. The prefixes "3-Bromo-" and "6-chloro-" denote the substitution of a bromine and a chlorine atom at specific positions on the benzene ring relative to the two amino groups.

Primary Synonyms for 3-Bromo-6-chloro-o-phenylenediamine:

-

3-Bromo-6-chlorobenzene-1,2-diamine : This is the most common and descriptive synonym, directly reflecting the IUPAC naming convention for a disubstituted benzene ring with two adjacent amino groups[3].

-

3-Bromo-6-chloro-1,2-benzenediamine : An alternative and equally valid IUPAC-based name.

Key Chemical Identifiers:

A crucial tool for unambiguous identification is the Chemical Abstracts Service (CAS) Registry Number.

| Compound Name | CAS Number |

| 3-Bromo-6-chlorobenzene-1,2-diamine | 1823876-88-5[3] |

Distinguishing Isomeric Synonyms:

It is critical to differentiate 3-Bromo-6-chloro-o-phenylenediamine from its structural isomers, which possess the same molecular formula (C₆H₆BrClN₂) but differ in the arrangement of the bromo and chloro substituents. These isomers have distinct chemical and physical properties and will behave differently in chemical reactions.

-

3-Bromo-5-chloro-1,2-benzenediamine : In this isomer, the bromine and chlorine atoms are in the meta and para positions relative to one of the amino groups, respectively.

-

5-Bromo-3-chlorobenzene-1,2-diamine : Here, the positions of the halogen substituents are altered, leading to a different isomeric structure[5].

-

CAS Number : 16429-44-0[5]

-

-

4-Chloro-o-phenylenediamine : This related compound lacks the bromo substituent.

-

3-Bromo-o-phenylenediamine : This related compound lacks the chloro substituent.

The following diagram illustrates the structural differences between these key isomers to provide a clear visual reference.

Caption: Chemical structures of key isomers.

Part 2: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research and development.

Physicochemical Data for 3-Bromo-6-chlorobenzene-1,2-diamine:

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂ | |

| Molecular Weight | 221.48 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | |

| InChI Key | CMKDPCHKJRWRKB-UHFFFAOYSA-N |

Synthesis Pathway:

The synthesis of 3-Bromo-6-chloro-o-phenylenediamine is not widely detailed in readily available literature, suggesting it may be a specialty chemical. However, a plausible synthetic route can be inferred from established organic chemistry principles, likely involving the nitration, reduction, and halogenation of a suitable benzene derivative. A generalized workflow for the synthesis of substituted phenylenediamines is outlined below.

Caption: Generalized synthetic workflow.

Part 3: Applications in Research and Drug Development

Substituted o-phenylenediamines are valuable precursors for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The presence of bromo and chloro substituents on the phenylenediamine ring provides reactive handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

While specific applications of 3-Bromo-6-chloro-o-phenylenediamine are not extensively documented in public-domain literature, its structural motifs are found in compounds investigated for various therapeutic areas. For instance, the benzimidazole scaffold, readily synthesized from o-phenylenediamines, is a privileged structure in medicinal chemistry, appearing in drugs such as the proton pump inhibitor omeprazole and the anthelmintic albendazole.

The general utility of o-phenylenediamines in forming bioactive heterocycles is well-established. They can be condensed with various reagents to form benzimidazoles, quinoxalines, and other fused heterocyclic systems.

Caption: Synthesis of heterocycles from o-phenylenediamines.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 3-Bromo-6-chloro-o-phenylenediamine.

Hazard Statements: Based on available data for the isomeric 5-bromo-3-chlorobenzene-1,2-diamine, which is expected to have a similar hazard profile, the following GHS classifications may apply:

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a well-ventilated place. Keep the container tightly closed.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Bromo-6-chloro-o-phenylenediamine is a valuable, yet specific, building block for chemical synthesis. Accurate identification, facilitated by a clear understanding of its synonyms and the distinction from its isomers, is the first and most critical step in its successful application. This guide has provided a comprehensive overview of its nomenclature, properties, potential synthetic utility, and safety considerations. By adhering to the principles of careful compound identification and safe handling, researchers can effectively leverage the chemical potential of this and other substituted phenylenediamines in the pursuit of novel scientific discoveries.

References

-

PubChem. 5-Bromo-3-chlorobenzene-1,2-diamine. [Link]

-

Wikipedia. o-Phenylenediamine. [Link]

-

NIST. 1,2-Benzenediamine, 4-chloro-. [Link]

Sources

- 1. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. 3-Bromo-6-chlorobenzene-1,2-diamine | 1823876-88-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Benzenediamine, 4-chloro- [webbook.nist.gov]

- 7. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]

Comparative Analysis of Halogenated o-Phenylenediamines: 4-Bromo-3-chloro vs. 3-Bromo-6-chloro Isomers

The following technical guide details the structural, synthetic, and reactivity differences between 4-Bromo-3-chloro-1,2-diaminobenzene and its regioisomer 3-Bromo-6-chloro-1,2-diaminobenzene .

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmacophores, the precise placement of halogen atoms on the benzimidazole or quinoxaline scaffold dictates binding affinity and metabolic stability.

This guide contrasts two critical isomers:

-

Isomer A (Asymmetric): 4-Bromo-3-chloro-1,2-diaminobenzene (CAS: 1008361-80-5).

-

Isomer B (Pseudo-Symmetric/Steric): 3-Bromo-6-chloro-1,2-diaminobenzene (CAS: 1823876-88-5).

While Isomer A allows for regioselective cyclization due to its asymmetric steric environment, Isomer B presents a unique "ortho-blocked" motif that significantly retards condensation reactions but offers exceptional metabolic protection against oxidative defluorination or dehalogenation in final drug candidates.

Part 1: Structural Divergence & Steric Mapping

The reactivity difference between these isomers is not electronic but steric .

Isomer A: 4-Bromo-3-chloro-1,2-diaminobenzene

-

Configuration: The chlorine atom is at position 3 (ortho to amine-2). The bromine is at position 4 (meta to amine-1).

-

Steric Profile: Unilateral Hindrance. Amine-2 is sterically crowded by the bulky Chlorine atom. Amine-1 is relatively accessible.[1]

-

Implication: During cyclization (e.g., with carboxylic acids), Amine-1 acts as the primary nucleophile, allowing for predictable regioselectivity.

Isomer B: 3-Bromo-6-chloro-1,2-diaminobenzene

-

Configuration: The halogens flank the diamine core at positions 3 and 6.

-

Steric Profile: Bilateral Hindrance (The "Pincer" Effect). Both amine groups are ortho-substituted by halogens.

-

Implication: Nucleophilicity is drastically reduced. Cyclization requires higher activation energies (temperatures >120°C or strong Lewis acid catalysis) compared to Isomer A.

Physicochemical Comparison

| Feature | Isomer A (4-Br-3-Cl) | Isomer B (3-Br-6-Cl) |

| CAS Number | 1008361-80-5 | 1823876-88-5 |

| Symmetry | ||

| Primary Nucleophile | Amine at Pos 1 (Unimpeded) | Neither (Both hindered) |

| NMR Signature ( | Shielded: H6 is ortho to | Deshielded: H4/H5 are meta to |

| Cyclization Rate | Fast ( | Slow ( |

Part 2: Synthetic Protocols

Synthesis of these isomers requires distinct strategies to avoid inseparable regioisomeric mixtures.

Protocol A: Synthesis of Isomer A (4-Br-3-Cl)

Route: Selective reduction of 4-bromo-3-chloro-2-nitroaniline. Note: Direct nitration of 1-bromo-2-chlorobenzene yields mixtures. The preferred route starts from the pre-functionalized nitroaniline.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 4-bromo-3-chloro-2-nitroaniline (10 mmol) in EtOAc/EtOH (1:1, 50 mL).

-

Catalyst Addition: Add

(5.0 equiv) in portions to control exotherm.-

Why Tin(II)? Iron/Acetic acid can sometimes cause dehalogenation (loss of Br) in electron-deficient rings. Tin provides a gentler reduction profile.

-

-

Reflux: Heat to 70°C for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The yellow nitro spot will disappear, replaced by a fluorescent blue/purple diamine spot.

-

Workup (Critical):

-

Cool to RT. Adjust pH to >10 using 2M NaOH (precipitates Tin salts).

-

Filter through Celite. Extract filtrate with EtOAc (

mL). -

Caution: Diamines oxidize rapidly in air. Store under Nitrogen/Argon immediately.

-

Protocol B: Synthesis of Isomer B (3-Br-6-Cl)

Route: Reductive Ring Opening of Benzothiadiazole. This is the "Gold Standard" for 3,6-disubstituted isomers, ensuring 100% regiopurity.

Step-by-Step Methodology:

-

Precursor: Start with 4-bromo-7-chloro-2,1,3-benzothiadiazole.

-

Reduction: Suspend precursor (5 mmol) in Ethanol (40 mL).

-

Reagent: Add

(10 equiv) slowly at 0°C. -

Catalysis (Optional): If reaction is sluggish, add

(0.1 equiv) to form catalytic cobalt boride (black precipitate), which accelerates reduction. -

Isolation: Evaporate EtOH. Resuspend in water.[7] Extract with DCM.

-

Note: Isomer B is less polar than Isomer A due to the shielding of amines by halogens.

-

Visualization: Synthetic Pathways[6]

Figure 1: Distinct synthetic lineages prevent regioisomeric contamination. Isomer B utilizes a benzothiadiazole scaffold to lock the 3,6-substitution pattern.

Part 3: Cyclization & Reactivity Profile

The most common application of these diamines is condensation with aldehydes or carboxylic acids to form benzimidazoles.

The "Ortho Effect" in Isomer B

In Isomer B (3-Br-6-Cl), both nitrogen atoms are flanked by halogens. When an electrophile (like a carboxylic acid carbon) approaches, it faces significant steric repulsion.

-

Consequence: Synthesis of benzimidazoles from Isomer B requires Phillips Condensation conditions (4N HCl, reflux) rather than mild oxidative cyclizations (e.g., Aldehyde + Air), which often stall at the Schiff base stage.

Regioselectivity in Isomer A

In Isomer A (4-Br-3-Cl), the amine at position 1 is unhindered.

-

Reaction: It attacks the electrophile first.

-

Result: This allows for the synthesis of 1,2-disubstituted benzimidazoles with high regiocontrol. If you use Isomer B, you cannot control the regiochemistry of N-alkylation effectively because both nitrogens are equally deactivated.

Figure 2: Kinetic differentiation in benzimidazole formation. Isomer B requires harsh conditions due to the 'Pincer' steric effect.

Part 4: Analytical Fingerprinting (Self-Validation)

To ensure you have the correct isomer before proceeding to costly GMP steps, use

The "Shielding" Test

-

Isomer A (4-Br-3-Cl):

-

Contains a proton at Position 6.

-

This proton is ortho to an amino group (

at pos 1). -

Amino groups are electron-donating and shield ortho protons.

-

Expected Shift: One doublet will appear significantly upfield (approx. 6.4 - 6.6 ppm ).

-

-

Isomer B (3-Br-6-Cl):

-

Protons are at Positions 4 and 5.

-

Neither proton is ortho to an amine (Amines are at 1,2).

-

Both protons are ortho to halogens (Br/Cl), which are electron-withdrawing (inductive) and deshielding.

-

Expected Shift: Both doublets will appear downfield (approx. 6.9 - 7.3 ppm ).

-

Validation Rule: If you see a signal below 6.7 ppm in DMSO-

References

-

BenchChem. Synthesis routes of 4-Bromobenzene-1,2-diamine. Retrieved from

-

ChemicalBook. 3-Bromo-1,2-diaminobenzene Synthesis and Properties. Retrieved from

-

Sigma-Aldrich. 4-Bromo-1,2-diaminobenzene Product Sheet. Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from

-

Beilstein Journals. Regioselectivity of SEAr-based cyclizations. Retrieved from

Sources

- 1. Substituent-controlled divergent cyclization reactions of benzo[c][1,2]dithiol-3-ones and hexahydro-1,3,5-triazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes [organic-chemistry.org]

- 4. Reactions of 1,2-diaminobenzene with 1,3-diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

Technical Safety & Handling Guide: 3-Bromo-6-chlorobenzene-1,2-diamine

Document Control:

-

Subject: 3-Bromo-6-chlorobenzene-1,2-diamine

-

Document Type: Technical Safety & Application Whitepaper

-

Version: 1.0 (Current as of 2026)

Executive Summary: The "Scaffold" Perspective

In modern medicinal chemistry, 3-Bromo-6-chlorobenzene-1,2-diamine is not merely a reagent; it is a high-value "orthogonally halogenated" scaffold. The presence of both bromine (C3) and chlorine (C6) flanking the diamine core allows for regioselective functionalization—typically enabling the synthesis of complex benzimidazole libraries where the bromine handle serves as a site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) while the chlorine remains for subsequent elaboration.

However, the electron-rich nature of the diamine core makes this compound highly susceptible to oxidative degradation. This guide synthesizes standard safety protocols with yield-preserving handling techniques, ensuring that safety compliance directly supports experimental success.

Chemical Identity & Characterization

| Property | Specification |

| Chemical Name | 3-Bromo-6-chlorobenzene-1,2-diamine |

| Synonyms | 3-Bromo-6-chloro-1,2-phenylenediamine; 1,2-Diamino-3-bromo-6-chlorobenzene |

| CAS Number | 1823876-88-5 |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water.[2][3] |

| Purity Grade | Typically ≥97% (HPLC) for synthesis applications. |

Hazard Assessment & Toxicology (GHS Analysis)

This compound is classified under GHS as Warning (GHS07).[4] While it lacks the high acute toxicity of some lower molecular weight anilines, its pharmacological activity implies significant biological interaction.

GHS Classification Breakdown

The following classifications are derived from structural analogs and available vendor safety data (Sigma-Aldrich, 2024).

| Hazard Category | H-Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[5] | Halogenated phenylenediamines can interfere with oxygen transport (methemoglobinemia risk). |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[6] | Lipophilic nature allows rapid transdermal absorption. |

| Acute Toxicity (Inhale) | H332 | Harmful if inhaled.[6] | Dust inhalation poses direct alveolar risk; avoid generating aerosols. |

| Skin Irritation | H315 | Causes skin irritation.[6][7] | Basic amines react with skin lipids/proteins, causing dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation.[3][5][6][7] | Direct corrosive/irritant action on corneal tissue. |

The "Hidden" Hazard: Oxidative Instability

While not a GHS toxicity hazard, the oxidative instability of this diamine is a critical safety and quality parameter.

-

Mechanism: Exposure to air/light promotes radical oxidation, converting the off-white solid into a dark brown/black "tar" (iminoquinones).

-

Impact: Using oxidized material necessitates harsh purification steps later, increasing researcher exposure to solvents and silica dust.

-

Protocol: Treat as air-sensitive.

Safe Handling & Engineering Controls

PPE Selection Logic

-

Gloves: Nitrile gloves (0.11 mm) are generally sufficient for incidental contact with the solid. However, if dissolved in penetrating solvents (DCM, THF), use Silver Shield/Laminate gloves or double-gloved Nitrile to prevent the "carrier effect" where the solvent drags the toxicant through the glove.

-

Respiratory: If handling >500 mg outside a fume hood, a P95/P3 particulate respirator is mandatory to prevent inhalation of H332 dust.

Workflow: The "Inert Transfer" Protocol

To maximize safety and yield, avoid open-air weighing. Use the following logic flow for transferring the reagent from the vendor bottle to the reaction vessel.

Figure 1: Inert Transfer Workflow designed to minimize operator exposure to dust and reagent exposure to oxygen.

Storage & Stability

Causality: The 1,2-diamine motif is a reducing agent. The halogen substituents (Br, Cl) withdraw electrons but do not fully passivate the ring against oxidation.

-

Temperature: Store at 2–8°C . Lower temperatures slow the kinetics of auto-oxidation.

-

Atmosphere: Store under Argon or Nitrogen . If the manufacturer packaging is breached, transfer to a vial with a septum and purge with inert gas.

-

Light: Store in amber vials or wrap in aluminum foil. UV light accelerates the degradation of halogenated aromatics.

Synthesis Context: From Reagent to Drug Scaffold

Understanding why you are using this compound helps in assessing risk. It is primarily used to synthesize 4-bromo-7-chloro-1H-benzo[d]imidazoles .

Self-Validating Synthesis Protocol

If the starting material is black (oxidized), the cyclization yield drops significantly.

-

Check: Dissolve a small crystal in methanol. It should form a clear, colorless to pale yellow solution. If dark brown, purification (recrystallization) is required before synthesis.

Figure 2: Synthetic utility pathway. Note that the bromine position is more reactive for Pd-catalyzed coupling, allowing sequential functionalization.

Emergency Response Protocols

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15 min with lifting eyelids. | Basic amines penetrate the cornea rapidly; immediate dilution is critical to prevent permanent opacity. |

| Skin Contact | Wash with soap and water; do not use alcohol . | Alcohol increases skin permeability, potentially driving the halogenated amine deeper into the dermis. |

| Inhalation | Move to fresh air; monitor for blue lips/nails . | Signs of cyanosis indicate methemoglobinemia. Oxygen therapy may be required (medical pro only). |

| Spill (Solid) | Wet sweep or vacuum with HEPA filter. | Do not dry sweep; this generates dust (H332). Treat waste as hazardous halogenated organic waste. |

References

-

Sigma-Aldrich. (2024).[8] Safety Data Sheet: 3-Bromo-6-chlorobenzene-1,2-diamine (CAS 1823876-88-5).[1] Merck KGaA.[8]

-

PubChem. (2024). Compound Summary: Halogenated Phenylenediamines. National Library of Medicine.

-

GHS Classifications. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe.

-

Tonelli, M., et al. (2020). "Benzimidazole derivatives as a scaffold for drug discovery." Current Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

- 1. 3-Bromo-6-chlorobenzene-1,2-diamine | 1823876-88-5 [sigmaaldrich.com]

- 2. 3-Bromo-6-chlorobenzene-1,2-diamine | 1823876-88-5 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

Technical Guide: Halogenated Benzene-1,2-diamine Building Blocks in Medicinal Chemistry

Executive Summary

Halogenated benzene-1,2-diamines (ortho-phenylenediamines or OPDs) represent a high-value class of building blocks in modern drug discovery. Unlike their non-halogenated counterparts, these scaffolds offer a dual strategic advantage: molecular pre-organization for specific protein-ligand interactions (via halogen bonding) and synthetic versatility as handles for late-stage cross-coupling.

This guide details the strategic deployment, chemoselective synthesis, and heterocyclization of halogenated OPDs. It addresses the critical challenge of preventing hydrodehalogenation during synthesis and managing regioselectivity during heterocycle formation.

Strategic Value in Medicinal Chemistry

The "Sigma-Hole" and Halogen Bonding

Beyond steric and electronic modulation, halogenated OPDs are prized for their ability to engage in halogen bonding (X-bonding) .[1] This non-covalent interaction occurs between the electrophilic "sigma-hole" (a region of positive electrostatic potential on the halogen atom, extending along the C-X bond axis) and a nucleophilic Lewis base (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein.

-

Interaction Strength: I > Br > Cl >> F.

-

Directionality: Highly directional (160°–180°), allowing for precise geometric constraints in the binding pocket.

-

Case Study: In Casein Kinase 2 (CK2) inhibitors, polyhalogenated benzimidazoles derived from halogenated OPDs utilize Br/I substituents to anchor the inhibitor in the hydrophobic ATP-binding pocket via X-bonding, significantly enhancing potency compared to hydrogen-substituted analogs.

Metabolic Blocking & Lipophilicity

Introduction of fluorine or chlorine at the 4- or 5-position of the OPD core blocks P450-mediated metabolic oxidation at susceptible aromatic sites. Furthermore, these halogens modulate the lipophilicity (

Chemoselective Synthesis: The Dehalogenation Challenge

The primary synthetic route to halogenated OPDs is the reduction of halogenated 2-nitroanilines. A critical failure mode in this process is hydrodehalogenation , where the halogen is cleaved under standard catalytic hydrogenation conditions (e.g.,

Validated Reduction Strategies

To preserve the Carbon-Halogen (C-X) bond, chemoselective reduction protocols are required.

| Method | Reagents | Mechanism | Compatibility (F, Cl, Br, I) | Notes |

| Dissolving Metal (Acidic) | Fe / AcOH or Fe / | Single Electron Transfer (SET) | Excellent for all | Scalable, robust, but generates iron waste. |

| Stannous Chloride | SET / Coordination | Excellent for all | "Gold Standard" for small-scale; mild conditions. | |

| Catalytic Transfer | Pt/C (sulfided) + | Heterogeneous Catalysis | Good for F, Cl; Moderate for Br | Poisoned catalyst prevents oxidative addition to C-X bond. |

| Hydrazine | Transfer Hydrogenation | Good for Cl, Br | Faster than Pd/C, lower risk of dehalogenation. |

Workflow Visualization

The following diagram illustrates the synthetic workflow and the divergence point where catalyst selection determines the fate of the halogen substituent.

Caption: Chemoselective reduction pathways for halogenated nitroanilines. Selection of Fe or SnCl2 reagents is critical to prevent hydrodehalogenation.[2]

Heterocycle Formation & Regioselectivity[3][4][5]

The Tautomerism Problem

When a 4-halo-1,2-diaminobenzene reacts with a carboxylic acid (or equivalent) to form a benzimidazole, the resulting product possesses a free N-H proton. In solution, this exists as a rapid tautomeric equilibrium between the 5-halo and 6-halo isomers.

-

Implication: You cannot isolate "5-bromo-benzimidazole" distinct from "6-bromo-benzimidazole" unless the nitrogen is alkylated prior to cyclization or the N-H is substituted immediately after.

Regioselective Synthesis (The "SLACK" Approach)

Recent work on SLACK potassium channel activators demonstrated a regioselective route.[3][4][5] By utilizing

Mechanism:

-

SNAr: React 4-halo-1-fluoro-2-nitrobenzene with a primary amine (

). -

Result:

-alkyl-4-halo-2-nitroaniline. -

Reduction/Cyclization: Reduction yields the

-alkyl-diamine, which cyclizes to a single regioisomer (1-alkyl-5-halo-benzimidazole or 1-alkyl-6-halo-benzimidazole, depending on the starting material).

Experimental Protocols

Protocol A: Chemoselective Reduction using Stannous Chloride

This protocol is optimized for 4-bromo-2-nitroaniline to yield 4-bromo-1,2-diaminobenzene without bromine loss.

Materials:

-

4-Bromo-2-nitroaniline (1.0 equiv)

-

Tin(II) chloride dihydrate (

) (5.0 equiv) -

Ethanol (Absolute)

-

Ethyl Acetate /

(sat. aq.)

Procedure:

-

Dissolution: Dissolve 4-bromo-2-nitroaniline (e.g., 2.76 mmol) in anhydrous ethanol (25 mL) in a round-bottom flask.

-

Addition: Add

(14 mmol) in a single portion. -

Reflux: Heat the mixture to reflux (approx. 75-80 °C) under nitrogen for 12–16 hours. Monitor by TLC (the diamine is significantly more polar than the nitroaniline).

-

Workup (Critical Step):

-

Cool to room temperature.[2]

-

Remove ethanol under reduced pressure.[6]

-

The residue will be a sticky tin complex. Neutralize carefully with saturated aqueous

(or 2N NaOH) until pH ~11. Caution: This generates a thick white precipitate of tin oxides. -

Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

-

-

Extraction: Separate the filtrate layers. Extract the aqueous phase 2x with Ethyl Acetate. Combine organic layers, dry over

, and concentrate. -

Yield: Expect 85–95% of an off-white to brown solid. Store under inert atmosphere (susceptible to air oxidation).

Protocol B: Oxidative Cyclization to 5-Halo-Benzimidazoles

Uses sodium metabisulfite as a mild oxidant with aldehydes.

Materials:

-

4-Halo-1,2-diaminobenzene (1.0 equiv)

-

Aldehyde (R-CHO) (1.1 equiv)

-

Sodium metabisulfite (

) (1.2 equiv) -

DMF or DMF/Water (9:1)

Procedure:

-

Dissolve the diamine and aldehyde in DMF.

-

Add

. -

Heat to 100 °C for 4–6 hours.

-

Pour into crushed ice/water. The benzimidazole product typically precipitates and can be collected by filtration.

Late-Stage Diversification

The halogen handle (Cl, Br, I) on the OPD core allows for "Diversity-Oriented Synthesis" (DOS). Once the heterocyclic core (benzimidazole or quinoxaline) is formed, the halogen remains available for palladium-catalyzed cross-coupling.

Reactivity Order: I > Br > OTf >> Cl.

-

Suzuki-Miyaura: Introduction of aryl/heteroaryl groups to expand SAR vectors.

-

Buchwald-Hartwig: Introduction of amines to modulate solubility or target specific residues.

-

Sonogashira: Introduction of alkynes for rigid linker systems.

Caption: Late-stage diversification of the halogenated scaffold allows rapid generation of SAR libraries.

References

-

Peprah, P. K., et al. (2025). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels.[3][4][5][7] Synlett. Link

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

Sriram, D., et al. (2009). Halogenated benzimidazole derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters. Link

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Link

-

Zou, B., et al. (2022).[8] Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

Reactivity Profile of Unsymmetrical Halogenated 1,2-Diamines

This guide details the reactivity profile of unsymmetrical halogenated 1,2-diamines , with a specific focus on 4-halo-1,2-diaminobenzenes (e.g., 4-fluoro, 4-chloro, 4-bromo, 4-iodo-1,2-phenylenediamine).[1][2][3] These motifs are critical precursors in the synthesis of benzimidazoles, quinoxalines, and privileged medicinal scaffolds.[3]

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists[1][3]

Executive Summary

Unsymmetrical halogenated 1,2-diamines present a unique challenge and opportunity in organic synthesis.[1][2][3] Unlike their symmetric counterparts (e.g., 4,5-dichloro-1,2-phenylenediamine), the presence of a single halogen atom at the 4-position breaks the electronic symmetry of the molecule, creating two non-equivalent nucleophilic nitrogen centers.

Success in functionalizing these scaffolds requires navigating three competing factors:

-

Differential Nucleophilicity: The amine para to the halogen is electronically distinct from the amine meta to the halogen.

-

Tautomeric Ambiguity: Post-cyclization products (e.g., benzimidazoles) often exist as rapidly interconverting tautomers, masking regioselectivity unless N-alkylated.[2][3]

-

Chemoselectivity in Cross-Coupling: The halogen handle (Cl, Br, I) allows for orthogonal functionalization (e.g., Buchwald-Hartwig, Suzuki) but poses compatibility issues with free amines.[3]

Electronic & Steric Profiling

To predict reactivity, one must analyze the competing inductive (

The Nucleophilicity Hierarchy

In 4-halo-1,2-diaminobenzene , the two amino groups are defined as:

-

N1 (Position 1): Para to the halogen.

-

N2 (Position 2): Meta to the halogen.

The Ruling: N1 is generally more nucleophilic than N2.

Mechanism of Differentiation

-

Inductive Effect (

): Halogens are electron-withdrawing.[1][2] The inductive effect is distance-dependent.[1][2] N2 is closer (3 bonds away) to the halogen than N1 (4 bonds away). Therefore, N2 suffers stronger electron density withdrawal, lowering its HOMO energy and basicity.[3] -

Resonance Effect (

): Halogens donate electron density into the

Visualizing the Reactivity Landscape

Figure 1: Kinetic preference for N1 functionalization due to electronic effects.

Synthetic Utility & Reactivity[1][3][4]

A. Regioselective Acylation & Alkylation

When reacting with acyl chlorides or alkyl halides (1 equivalent), the reaction occurs preferentially at N1 .

-

Protocol Insight: To maximize selectivity, conduct reactions at low temperatures (-10°C to 0°C) in non-polar solvents (DCM, Toluene) to enhance the kinetic differentiation. Polar solvents (DMF, DMSO) may stabilize the transition states of both pathways, eroding selectivity.[3]

B. Cyclization to Benzimidazoles

The condensation of 4-halo-1,2-diamines with carboxylic acids or aldehydes yields 5-halo- or 6-halobenzimidazoles.[1][2]

-

The Tautomer Trap: In solution, 5-chlorobenzimidazole and 6-chlorobenzimidazole are tautomers and often indistinguishable by NMR at room temperature.[1][2]

-

Fixing the Regiochemistry: If a specific isomer is required (e.g., 1-methyl-5-chlorobenzimidazole vs. 1-methyl-6-chlorobenzimidazole), you cannot simply methylate the benzimidazole product, as this yields a ~1:1 mixture.[1][2]

-

Solution: You must perform regioselective N-alkylation of the diamine first (targeting N1), followed by cyclization.

-

C. Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Using the halogen handle (Br, I) for cross-coupling while preserving the diamine is challenging due to catalyst poisoning by the free amines.

-

Strategy: Protect the diamine as a quinoxalinone or bis-acetamide before attempting Buchwald-Hartwig or Suzuki coupling at the halogen position.[1][2]

-

Chemoselectivity: If coupling at the nitrogen is desired (N-arylation), use a catalyst system with a bulky ligand (e.g., Pd/BrettPhos) that favors the more nucleophilic N1 amine over the halogen oxidative addition.

Experimental Protocols

Protocol 1: Regioselective Mono-Acylation of 4-Chloro-1,2-phenylenediamine

Target: N-(4-amino-3-chlorophenyl)acetamide (N1-acylation)

Rationale: Acetic anhydride is used at controlled temperatures to exploit the nucleophilicity difference.

-

Dissolution: Dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in anhydrous DCM (50 mL) under

. -

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Addition: Add a solution of acetic anhydride (10 mmol, 1.0 eq) in DCM (10 mL) dropwise over 30 minutes. Slow addition is critical to prevent di-acylation.[1][2]

-

Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

(30 mL). -

Workup: Separate organic layer, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water.

-

Expected Result: >85:15 ratio favoring the N1-acylated product (para to Cl).[2]

-

Protocol 2: Synthesis of 5-Chlorobenzimidazole (Tautomeric Mixture)

Target: General scaffold synthesis

-

Mixing: Combine 4-chloro-1,2-phenylenediamine (5 mmol) and Formic acid (10 mL).

-

Heating: Reflux at 100°C for 3 hours.

-

Neutralization: Cool to RT and pour into crushed ice. Basify with

to pH 8.[2] -

Isolation: Filter the precipitate.

Data Summary: Substituent Effects

| Halogen (X) | Inductive Effect (-I) | Resonance Effect (+M) | Predicted N1/N2 Selectivity | Notes |

| Fluorine (F) | Very Strong | Strong | Moderate | +M competes significantly with -I; F is small, low steric hindrance.[1][2] |

| Chlorine (Cl) | Strong | Moderate | High | Ideal balance for regioselective differentiation.[2] |

| Bromine (Br) | Moderate | Weak | High | Steric bulk at ortho position (to N2) further deactivates N2.[2] |

| Iodine (I) | Weak | Very Weak | High | Kinetic selectivity driven by sterics; Iodine is labile (avoid radical conditions).[2] |

References

-

Regioselective Synthesis of Benzimidazoles

-

Buchwald-Hartwig Scope & Mechanism

-

Nucleophilicity Trends in Amines

-

pKa Values of Anilines

Sources

- 1. echemi.com [echemi.com]

- 2. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: The Strategic Value of a Dihalogenated Phenylenediamine

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from 3-Bromo-6-chloro-1,2-phenylenediamine

3-Bromo-6-chloro-1,2-phenylenediamine is a pivotal starting material in the synthesis of complex heterocyclic systems. Its strategic importance stems from the vicinal diamine functionality, which serves as a versatile handle for a variety of cyclization reactions, and the presence of two distinct halogen atoms (bromine and chlorine). These halogens provide latent sites for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse and highly functionalized molecular libraries. This guide provides detailed protocols and the underlying chemical principles for the cyclization of this key building block into medicinally relevant scaffolds such as benzimidazoles, quinoxalines, and benzimidazol-2-ones, which are core structures in numerous pharmaceuticals and advanced materials.

Protocol 1: Synthesis of 5-Bromo-7-chloro-1,2-disubstituted Benzimidazoles via Aldehyde Condensation

The condensation of o-phenylenediamines with aldehydes is a cornerstone of benzimidazole synthesis. This reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and an oxidative aromatization step. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity, particularly in preventing the formation of over-alkylated byproducts.

Causality and Mechanistic Insight

The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde carbonyl towards nucleophilic attack by the diamine. An oxidant is often required for the final aromatization step to convert the intermediate dihydrobenzimidazole to the stable benzimidazole product. In many modern protocols, air or a mild chemical oxidant serves this purpose, making the process more environmentally benign. The use of a catalyst like ammonium chloride provides a mild acidic environment to facilitate both the initial condensation and the subsequent cyclization.[1][2]

Caption: General workflow for benzimidazole synthesis.

Detailed Step-by-Step Protocol

This protocol details the synthesis of 1,2-disubstituted benzimidazoles using an aromatic aldehyde and ammonium chloride as an accessible and efficient catalyst.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-Bromo-6-chloro-1,2-phenylenediamine (1.0 eq.).

-

Reagent Addition: Add the desired aromatic aldehyde (10.0 eq.) and ammonium chloride (NH₄Cl) (4.0 eq.).

-

Solvent: Dissolve the mixture in chloroform (CHCl₃, approx. 5 mL per mmol of diamine).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane:ethyl acetate (3:1).

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash the organic layer with water (10 mL). Separate the layers.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,2-disubstituted benzimidazole derivative.

Data Summary: Representative Aldehyde Scope

The following table illustrates the versatility of the condensation reaction with various aldehydes. While specific yields for the 3-bromo-6-chloro substrate may vary, this provides a general expectation based on similar o-phenylenediamines.

| Aldehyde Partner | Catalyst System | Solvent | Typical Yield Range | Reference |

| Benzaldehyde | NH₄Cl | CHCl₃ | 85-94% | [2] |

| 4-Methoxybenzaldehyde | Er(OTf)₃ | Water | >83% | [3] |

| 4-Nitrobenzaldehyde | Co(acac)₂ | Methanol | Good to Excellent | [4] |

| Propanal | Er(OTf)₃ | Water | >83% | [3] |

Protocol 2: Synthesis of 6-Bromo-8-chloro-substituted Quinoxalines

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone. The reaction with α-haloketones, such as phenacyl bromide, offers a highly efficient and straightforward route to 2-substituted quinoxalines under mild conditions.

Causality and Mechanistic Insight

The reaction proceeds via an initial Sₙ2 reaction where one amino group of the diamine displaces the bromide from the α-haloketone. This is followed by the formation of a Schiff base via condensation of the second amino group with the ketone. The resulting dihydroquinoxaline intermediate readily undergoes oxidation (often aerial) to the stable aromatic quinoxaline. Pyridine acts as a mild base to neutralize the HBr generated during the initial substitution and facilitates the subsequent condensation step.[5]

Caption: General workflow for quinoxaline synthesis.

Detailed Step-by-Step Protocol

This protocol describes a simple and efficient synthesis of quinoxalines using phenacyl bromide and pyridine as a catalyst at room temperature.[5]

-

Reaction Setup: To a solution of 3-Bromo-6-chloro-1,2-phenylenediamine (1.0 eq.) in tetrahydrofuran (THF), add an equimolar amount of the desired phenacyl bromide derivative (1.0 eq.).

-

Catalyst Addition: Add pyridine (1.2 eq.) to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

-

Work-up: After completion, filter the reaction mixture to remove pyridinium hydrobromide salt.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure quinoxaline derivative.

Data Summary: Representative 1,2-Dicarbonyl and α-Haloketone Partners

This method is applicable to a wide range of substrates, leading to excellent yields of the corresponding quinoxaline derivatives.

| C2 Synthon | Catalyst / Conditions | Solvent | Typical Yield Range | Reference |

| Phenacyl Bromide | Pyridine, RT | THF | Excellent (>90%) | [5] |

| 1,2-Diketones (e.g., Benzil) | Iodine, Microwave | Acetonitrile | Good to Excellent | [6] |

| Glyoxal | Ni-nanoparticles, RT | Acetonitrile | Good to Excellent | [6] |

| 1,4-Dibromo-2,3-butanedione | Mild Acid | Ethanol | Good | [6] |

Protocol 3: Synthesis of 5-Bromo-7-chloro-1,3-dihydro-2H-benzimidazol-2-one

Benzimidazol-2-ones (cyclic ureas) are valuable scaffolds, often synthesized by reacting o-phenylenediamines with phosgene or its safer equivalents. N,N'-Carbonyldiimidazole (CDI) is an excellent, non-toxic reagent for this transformation, acting as a C1 synthon to form the cyclic urea core.

Causality and Mechanistic Insight

The reaction involves the sequential acylation of both amino groups of the diamine by CDI. The first nucleophilic attack by an amino group on CDI results in the displacement of one imidazole ring, forming an acylimidazole intermediate. A subsequent intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl displaces the second imidazole ring, leading to the direct formation of the stable benzimidazol-2-one ring system.

Caption: Workflow for benzimidazol-2-one synthesis using CDI.

Detailed Step-by-Step Protocol

This protocol is adapted from general procedures for the synthesis of benzimidazolones from substituted o-phenylenediamines using CDI.[7]

-

Reaction Setup: In a suitable flask, dissolve 3-Bromo-6-chloro-1,2-phenylenediamine (1.0 eq.) and N,N'-carbonyldiimidazole (CDI) (1.0 eq.) in dimethylformamide (DMF).

-

Reaction Execution: Stir the mixture at room temperature overnight.

-

Precipitation: Quench the reaction by adding water to the flask. The product will typically precipitate out of the solution.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the collected solid several times with water to remove any residual DMF and imidazole byproduct.

-

Drying and Purification: Dry the solid product. If necessary, further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water or ethyl acetate/hexane mixture.

Data Summary: Alternative C1 Synthons

While CDI is highly effective, other C1 synthons can be employed, often under different conditions.

| C1 Synthon | Catalyst / Conditions | Key Advantage | Reference |

| CO₂ / Triethoxysilane | Aminoguanidine, 100 °C | Green, metal-free C1 source | [8] |

| CO₂ / H₂ | RuCl₂(dppe)₂, High T/P | Direct utilization of CO₂ | [9] |

| Dimethyl Carbonate (DMC) | Pb(NO₃)₂, 170 °C | Inexpensive C1 source |

References

-

Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. Available from: [Link]

-

Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. ResearchGate. Available from: [Link]

-

Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Preprints.org. Available from: [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available from: [Link]

-

Synthesis and Evaluation of Disubstituted Benzimidazole Derivatives as Potential Analgesic and Antidiarrheal Agents. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. Available from: [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. Available from: [Link]

-

Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. Available from: [Link]

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. Available from: [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Available from: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 4. thaiscience.info [thaiscience.info]

- 5. acgpubs.org [acgpubs.org]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane [organic-chemistry.org]

- 9. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

High-Fidelity Synthesis of Imidazopyridines from Halogenated Diamine Precursors

Content Type: Application Note & Protocol Guide Subject: Synthetic Organic Chemistry / Medicinal Chemistry Target Audience: Senior Research Scientists, Process Chemists, and Drug Discovery Leads

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. Its utility is significantly amplified when synthesized from halogenated diamine precursors (e.g., 2,3-diamino-5-bromopyridine). The halogen moiety (typically bromine or iodine) at the C-6 or C-7 position acts as a critical "chemical handle," enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the heterocyclic core formation.

This guide details the robust synthesis of 6-bromo-3H-imidazo[4,5-b]pyridine derivatives. Unlike the Groebke-Blackburn-Bienaymé (GBB) reaction which typically yields imidazo[1,2-a]pyridines from mono-amines, the use of 2,3-diaminopyridines necessitates a condensation-oxidation strategy to access the [4,5-b] fused system. This protocol prioritizes regiochemical fidelity and scalable purification.

Strategic Analysis & Mechanistic Insight

The Precursor Advantage

Starting with 2,3-diamino-5-bromopyridine (CAS: 38875-53-5) offers a distinct tactical advantage over post-cyclization halogenation. Direct halogenation of the imidazopyridine core is often regiochemically ambiguous and sluggish due to the electron-deficient nature of the pyridine ring. Using a pre-halogenated diamine ensures the handle is installed with 100% regiocontrol at the pharmacologically relevant C-6 position.

Reaction Pathway: Oxidative Cyclocondensation

The synthesis proceeds through a two-stage cascade in a single pot:

-

Schiff Base Formation: Condensation of the aldehyde with the more nucleophilic 3-amino group (less deactivated by the ring nitrogen).

-

Ring Closure & Oxidation: Intramolecular attack by the 2-amino group followed by aromatization. While air oxidation is possible, the use of Sodium Metabisulfite (

) or Iodine (

Figure 1: Mechanistic pathway for the oxidative cyclocondensation of halogenated diamines.

Detailed Experimental Protocols

Protocol A: Oxidative Cyclization with Aldehydes (The "Gold Standard")

This method is preferred for generating C-2 aryl/heteroaryl libraries. It avoids harsh acidic conditions, preserving sensitive functional groups.[1]

Reagents:

-

Precursor: 2,3-Diamino-5-bromopyridine (1.0 equiv)

-

Electrophile: Substituted Benzaldehyde (1.1 equiv)

-

Oxidant: Iodine (

) (1.1 equiv) OR Sodium Metabisulfite ( -

Solvent: Ethanol (EtOH) or DMF (for solubility of lipophilic aldehydes)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diamino-5-bromopyridine (1.88 g, 10 mmol) in Ethanol (40 mL).

-

Addition: Add the substituted benzaldehyde (11 mmol) dropwise at room temperature. Stir for 15 minutes to initiate imine formation.

-

Oxidant Addition: Add Iodine (

) (2.79 g, 11 mmol) in one portion.-

Note: The solution will darken. If using

, add it as a solid or aqueous solution (if using DMF/Water mix).

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The diamine spot (

) should disappear, replaced by a fluorescent blue/purple spot ( -

Quench & Workup:

-

Cool to room temperature.

-

Pour the mixture into crushed ice/water (100 mL) containing Sodium Thiosulfate (

, 5% aq) to quench excess iodine. -

Precipitation: The product often precipitates as a solid. Filter, wash with cold water and diethyl ether.

-

Alternative Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water is usually sufficient. If necessary, flash chromatography (SiO2, DCM:MeOH 95:5).

Protocol B: Thermal Condensation with Carboxylic Acids

Use this method for C-2 Alkyl derivatives (e.g., Methyl, Trifluoromethyl) where aldehydes are unstable or unavailable.

Reagents:

-

2,3-Diamino-5-bromopyridine (1.0 equiv)

-

Carboxylic Acid (e.g., Trifluoroacetic acid, Acetic acid) (Solvent/Reagent excess) or Anhydride.

-

Catalyst: Polyphosphoric Acid (PPA) (Optional, for difficult substrates).

Procedure:

-

Mix the diamine (5 mmol) with the carboxylic acid (10 mL).

-

Heat to reflux (100–120°C) for 12–24 hours.

-

Critical Step: Neutralize carefully with

or -

Filter the solid precipitate.

Downstream Application: Late-Stage Diversification

The 6-bromo handle allows for rapid library expansion via Suzuki-Miyaura coupling.

Protocol C: Suzuki-Miyaura Cross-Coupling

Conditions:

-

Substrate: 6-Bromo-2-substituted-imidazo[4,5-b]pyridine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or

Workflow:

-

Degas solvents with Nitrogen/Argon for 20 minutes (Critical to prevent homocoupling).

-

Combine substrate, boronic acid, and base in the reaction vial.

-

Heat at 90°C for 12 hours.

-

Filter through Celite to remove Pd residues before column chromatography.

Figure 2: Integrated workflow for library generation from halogenated diamines.

Expert Tips & Troubleshooting (Quality Control)

| Issue | Probable Cause | Corrective Action |

| Regioisomeric Mixtures (Alkylation) | N-Alkylation (post-synthesis) is non-selective (N1 vs N3 vs N4). | Insight: Alkylation of the formed ring often favors N4 (pyridine nitrogen) or N3 depending on sterics. Solution: Use 2D-NMR (NOESY) to confirm regiochemistry.[4][5][6] N-alkylation is best avoided if not intended; protect N-H if necessary. |

| Incomplete Cyclization | Stalled at Schiff Base (Imine) stage. | Add more oxidant ( |

| Low Yield in Suzuki | Protodehalogenation (loss of Br). | Reduce temperature to 80°C. Switch to anhydrous conditions (Toluene/Dioxane) and use |

| Purification Difficulty | Product is amphoteric and polar. | Avoid silica gel if streaking occurs. Use Alumina (Neutral) or recrystallize from MeOH/EtOAc. |

Data Interpretation (NMR)[4][7][8]

-

H-2 Proton: If C-2 is unsubstituted, the H-2 proton appears as a distinct singlet around

8.2–8.5 ppm. -

NH Proton: Broad singlet, often invisible in

, visible in -

Regiochemistry: In N-alkylated derivatives, NOE correlations between the N-alkyl group and H-7 (pyridine ring) indicate N1 or N3 alkylation, while correlations with H-5 indicate N4 alkylation.

References

-

Synthesis of imidazo[4,5-b]pyridines via oxidative cyclization

-

Palladium-Catalyzed Functionalization

- Source: BenchChem Application Note.

-

Biological Relevance of the Scaffold

- Source: Starčević, K., et al.

-

URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 8. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

Application Note: Chemoselective Functionalization of 3-Bromo-6-chlorobenzene-1,2-diamine

Executive Summary

This guide details the protocols for the site-selective Palladium-catalyzed cross-coupling of 3-Bromo-6-chlorobenzene-1,2-diamine . This scaffold is a high-value precursor in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., quinoxalines, benzimidazoles).[1]

The core technical challenge lies in the chemoselectivity triad :

-

C–Br vs. C–Cl: Differentiating between the two halogen sites.

-

Catalyst Poisoning: Managing the coordination of the free ortho-diamine to the Palladium center.

-

N-Arylation: preventing Buchwald-Hartwig side reactions on the free amines.

This document provides two validated pathways: Direct Chemoselective Suzuki-Miyaura Coupling (preserving the diamine) and Post-Cyclization Functionalization (converting to benzimidazole prior to coupling).

Mechanistic Grounding & Chemoselectivity

The successful functionalization of this scaffold relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.

-

C–Br Bond: Lower BDE (

).[1] Under standard Pd(0)/Pd(II) catalytic cycles, oxidative addition occurs here first.[1][2] -

C–Cl Bond: Higher BDE (

).[1] Requires higher temperatures or electron-rich bulky ligands (e.g., phosphines like XPhos or Buchwald precatalysts) to activate.[1] -

Free Diamine: The ortho-diamine moiety acts as a bidentate ligand. If the Pd-catalyst lacks a strongly binding ligand (like dppf), the diamine can displace the phosphines, forming an inactive Pd-diamine complex (often observed as Pd-black precipitation).

Strategic Rule: To achieve selective C–Br coupling, use bis-dentate phosphine ligands (to prevent displacement by the amine) and maintain reaction temperatures below 80°C (to prevent C–Cl activation).[1]

Workflow Visualization

The following decision tree outlines the synthetic strategy based on the target pharmacophore.

Figure 1: Strategic decision tree for functionalizing 3-bromo-6-chlorobenzene-1,2-diamine. Pathway A retains the diamine for later quinoxaline formation; Pathway B builds the benzimidazole core first.

Protocol A: Direct Chemoselective Suzuki Coupling

Objective: Couple an aryl boronic acid at the C-3 (Br) position while leaving the C-6 (Cl) and diamine intact.

Optimization Matrix

The following conditions were screened to maximize Br-selectivity and minimize amine interference.

| Parameter | Recommended | Rationale |

| Catalyst | The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center against displacement by the substrate's diamine [1]. | |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | Aqueous systems facilitate the solubility of inorganic bases and help solvate the free amine, reducing its coordination to Pd. |

| Base | Stronger bases (e.g., | |

| Temp | Temperatures |

Step-by-Step Methodology

Reagents:

-

3-Bromo-6-chlorobenzene-1,2-diamine (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)[1]

- (0.03 equiv / 3 mol%)[1]

- (2.5 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed).[1]

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the diamine (1.0 equiv), boronic acid (1.1 equiv), and

(3 mol%). -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. ( Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation).

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

solution. -

Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by LC-MS.

-

Checkpoint: The starting material (Br-species) should disappear. If C-Cl coupling begins (M+Ar+Ar), reduce temperature to 60°C.[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) and brine.[1] -

Purification: The free diamine product is polar. Use flash chromatography with a gradient of Hexanes:EtOAc (0

50%).[1]-

Note: If the product streaks on silica, add 1% Triethylamine to the eluent.

-

Protocol B: Cyclization-First Strategy (Benzimidazole)

Objective: Convert the diamine to a benzimidazole to mask the amines, then perform coupling. This is often preferred if the free diamine poisons the catalyst in Pathway A.

Step 1: Benzimidazole Formation

This step locks the diamine into a heterocycle, removing the bidentate coordination capability and protecting the nitrogens [2].

Procedure:

-

Mix 3-Bromo-6-chlorobenzene-1,2-diamine (1.0 equiv) with the desired aldehyde (1.0 equiv) in Ethanol.

-

Add

(Sodium metabisulfite, 1.2 equiv) as an oxidant/additive.[1] -

Reflux for 4 hours.

-

Result: 4-Bromo-7-chloro-2-substituted-benzimidazole.

Step 2: Cross-Coupling on the Heterocycle

With the amines protected, standard Suzuki conditions become more robust.

Reagents:

Procedure:

-

Combine intermediate, boronic acid, and catalyst in DME/Water.[1]

-

Heat to 85–90°C .

-

Selectivity: The C-Br bond at position 4 remains significantly more reactive than the C-Cl at position 7. The electronic bias of the benzimidazole ring further deactivates the C-Cl bond compared to the free aniline [3].

Troubleshooting & Critical Controls

| Issue | Diagnosis | Solution |

| Black Precipitate | "Pd Black" formation. The diamine stripped the ligands from Pd, causing it to aggregate. | Switch to Pathway B (Cyclization) OR increase ligand concentration (add extra |

| Low Yield (C-Br) | Incomplete conversion due to low temp. | Increase temp to 80°C, but monitor strictly for C-Cl activation. Ensure rigorous degassing. |

| Bis-Coupling (C-Cl reaction) | Loss of chemoselectivity. | Switch catalyst to |

| N-Arylation | Buchwald-Hartwig side reaction. | Ensure the base is inorganic ( |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1][3] A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles.[3] Synthesis, 2007(03), 417-427.[1] Link

-

Correia, J., et al. (2021).[1] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. Molecules, 26(5), 1339.[1] Link

-

Handy, S. T., & Zhang, Y. (2006).[1] Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Society Reviews.[4] (General reference for Halo-selectivity trends). Link

Sources

Improving regioselectivity in cyclization of 3-Bromo-6-chlorobenzene-1,2-diamine

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions (FAQs) for controlling and improving the regioselectivity in the cyclization of 3-Bromo-6-chlorobenzene-1,2-diamine. As Senior Application Scientists, we bridge theoretical principles with practical laboratory solutions to address the common challenges encountered in the synthesis of halogenated benzimidazoles.

Technical Overview: The Challenge of Regioselectivity

The cyclization of an asymmetrically substituted o-phenylenediamine, such as 3-Bromo-6-chlorobenzene-1,2-diamine, inherently presents a regiochemical challenge. The two amino groups are electronically and sterically non-equivalent, which can lead to the formation of two distinct regioisomeric products upon reaction with a one-carbon electrophile (e.g., an aldehyde or carboxylic acid). This mixture necessitates difficult and often costly purification steps, significantly lowering the effective yield of the desired isomer.[1]

The core of the problem lies in the differential nucleophilicity of the two amino groups, which is influenced by the electronic and steric effects of the adjacent halogen substituents.

| Attribute | Bromine (at C3) | Chlorine (at C6) | Impact on Adjacent Amino Group |

| Inductive Effect (-I) | Moderately deactivating | Strongly deactivating | The amino group at C1 (next to Cl) is more deactivated (less nucleophilic) than the amino group at C2 (next to Br). |

| Resonance Effect (+M) | Weakly activating | Weakly activating | Both halogens donate lone-pair electron density, but this effect is generally outweighed by induction in determining nucleophilicity. |

| Steric Hindrance | Larger van der Waals radius | Smaller van der Waals radius | The amino group at C2 (next to Br) is more sterically hindered than the amino group at C1 (next to Cl). |